2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one
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Overview
Description
2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one is an organic compound that features both a benzenesulfonyl group and a bromine atom attached to a phenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one typically involves the bromination of 2-(benzenesulfonyl)-1-phenylethan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 2-(benzenesulfonyl)-2-amino-1-phenylethan-1-one or 2-(benzenesulfonyl)-2-thio-1-phenylethan-1-one.
Reduction: Formation of 2-(benzenesulfonyl)-2-bromo-1-phenylethan-1-ol.
Oxidation: Formation of benzenesulfonic acid derivatives.
Scientific Research Applications
2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon center. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: Similar in having a benzenesulfonyl group but lacks the bromine and phenylethanone structure.
2-Bromobenzenesulfonyl Chloride: Contains a bromine and benzenesulfonyl group but differs in the rest of the structure.
Uniqueness
2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one is unique due to the combination of a benzenesulfonyl group, a bromine atom, and a phenylethanone structure.
Properties
CAS No. |
23128-59-8 |
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Molecular Formula |
C14H11BrO3S |
Molecular Weight |
339.21 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-2-bromo-1-phenylethanone |
InChI |
InChI=1S/C14H11BrO3S/c15-14(13(16)11-7-3-1-4-8-11)19(17,18)12-9-5-2-6-10-12/h1-10,14H |
InChI Key |
XCTHPMPRRKCKCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(S(=O)(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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